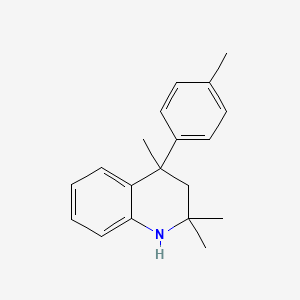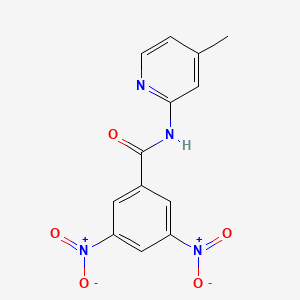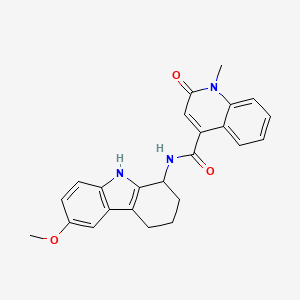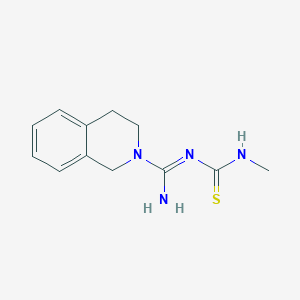![molecular formula C17H17N5O4S B11029968 N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11029968.png)
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfamoylbenzyl group and a triazolylphenoxyacetamide moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfamoylbenzyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form the sulfamoylbenzyl intermediate.
Synthesis of the triazolylphenoxyacetamide intermediate: This involves the reaction of 3-(4H-1,2,4-triazol-4-yl)phenol with chloroacetic acid under acidic conditions to form the triazolylphenoxyacetamide intermediate.
Coupling reaction: The final step involves coupling the sulfamoylbenzyl intermediate with the triazolylphenoxyacetamide intermediate under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Scaling up the reaction conditions: Ensuring that the reactions are carried out in large-scale reactors with precise control over temperature, pressure, and pH.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylbenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide analogs: Compounds with similar structures but different substituents on the benzyl or triazolyl groups.
Sulfamoylbenzyl derivatives: Compounds containing the sulfamoylbenzyl group but different functional groups attached to it.
Triazolylphenoxyacetamide derivatives: Compounds containing the triazolylphenoxyacetamide moiety but different substituents on the triazole or phenoxy groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H17N5O4S/c18-27(24,25)16-6-4-13(5-7-16)9-19-17(23)10-26-15-3-1-2-14(8-15)22-11-20-21-12-22/h1-8,11-12H,9-10H2,(H,19,23)(H2,18,24,25) |
InChI Key |
UIVVDUZFDMKXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11029901.png)
![Ethyl 4-amino-6-methyl-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11029904.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11029908.png)
![7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamide](/img/structure/B11029913.png)

![2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11029923.png)
![Ethyl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11029925.png)

![6-ethyl-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B11029929.png)
![2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione](/img/structure/B11029938.png)
